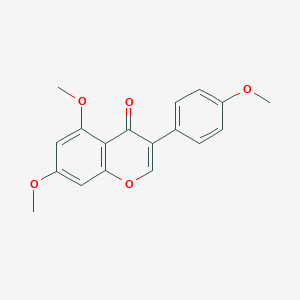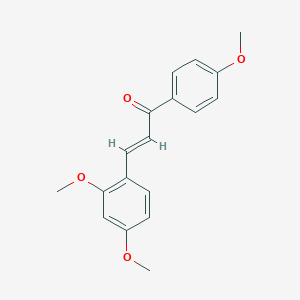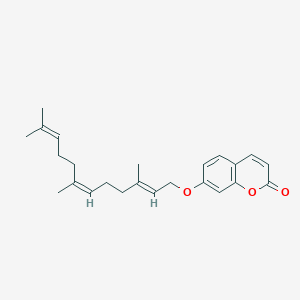
Visnadine
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
It has been suggested that visnadine may act on peripheral sensory neurons called nociceptors .
Mode of Action
This compound seems to act by inhibiting the contractile responses mediated by Ca 2+ entry through L-type Ca 2+ channels . This interaction with its targets can lead to specific changes in the body, such as vasodilation .
Biochemical Pathways
It has been suggested that this compound may have anti-inflammatory effects, potentially by reducing the levels of pro-inflammatory cytokines such as tnf-α, il-1β, and il-6 .
Result of Action
This compound has been shown to have a variety of molecular and cellular effects. For example, it has been found to effectively attenuate pain responses in animal models . In addition, it has been shown to have a positive effect on sexual function in women, with a statistically significant improvement in overall Female Sexual Function Index (FSFI) scores .
Biochemische Analyse
Biochemical Properties
Visnadine interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to have antifungal effects against several pathogens present in plants, inhibiting bacterial growth through their signaling pathways at the metabolic and molecular levels .
Cellular Effects
This compound has shown to have a significant impact on cellular processes. In studies conducted on female sexual dysfunction, this compound use showed a statistically significant improvement in overall Female Sexual Function Index scores . This indicates that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to promote smooth muscle relaxation mediated by its action on L-type calcium (Ca2+) channels . This suggests that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to effectively attenuate various induced responses in experimental mice models over time . This includes acetic acid-induced writhing response, glutamate-induced paw licking numbers, capsaicin-induced pain response, and formalin-induced biphasic licking incidences .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study conducted on mice, this compound treatment effectively suppressed inflammation, which was evident from the decreased leukocytes, mononuclear, and polymorphonuclear cell numbers in the mice . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
It is known to inhibit bacterial growth through their signaling pathways at the metabolic and molecular levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Visnadin kann aus den Samen von Ammi visnaga synthetisiert werdenDiese Mischung wird dann komplexen Verfahren unterzogen, die Chromatographie beinhalten, um Visnadin im Labormaßstab zu trennen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Visnadin beinhaltet verbesserte Verfahren zur Gewinnung der Verbindung aus Ammi visnaga, die eine wirtschaftliche Produktion im größeren Maßstab ermöglichen. Die mit diesen Verfahren erzielbaren Ausbeuten sind deutlich höher, was die kommerzielle Nutzung möglich macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Visnadin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung für verschiedene Anwendungen zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Als Oxidationsmittel können übliche Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.
Reduktion: Als Reduktionsmittel werden typischerweise Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von Visnadin zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung liefern kann.
Wissenschaftliche Forschungsanwendungen
Visnadin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird zur Formulierung von topischen Sprays zur Verbesserung der sexuellen Funktion bei Frauen eingesetzt.
5. Wirkmechanismus
Visnadin entfaltet seine Wirkung durch die Förderung der Relaxation der glatten Muskulatur, die hauptsächlich durch seine Wirkung auf L-Typ-Calciumkanäle vermittelt wird. Diese Wirkung führt zu einer Erhöhung des regionalen Blutflusses und verbessert die sensorische Schwelle des betroffenen Bereichs . Die vasodilatierenden Eigenschaften der Verbindung machen sie effektiv bei der Behandlung von Erkrankungen, die mit einer Verengung der glatten Gefäßmuskulatur einhergehen .
Vergleich Mit ähnlichen Verbindungen
Visnadin gehört zur Klasse der organischen Verbindungen, die als angulare Pyranocumarine bekannt sind. Ähnliche Verbindungen umfassen:
Khellin: Eine weitere Verbindung, die aus Ammi visnaga isoliert wurde und für ihre krampflösenden Eigenschaften bekannt ist.
Visnagin: Eine verwandte Verbindung mit antinozizeptiven und entzündungshemmenden Eigenschaften.
Einzigartigkeit von Visnadin: Die einzigartigen vasodilatierenden Eigenschaften von Visnadin und seine Fähigkeit, die Relaxation der glatten Muskulatur zu fördern, unterscheiden es von anderen ähnlichen Verbindungen. Seine spezifische Wirkung auf L-Typ-Calciumkanäle und seine Wirksamkeit bei der Verbesserung des regionalen Blutflusses machen es zu einer wertvollen Verbindung sowohl in medizinischen als auch in industriellen Anwendungen .
Eigenschaften
CAS-Nummer |
477-32-7 |
|---|---|
Molekularformel |
C21H24O7 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate |
InChI |
InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19-/m1/s1 |
InChI-Schlüssel |
GVBNSPFBYXGREE-CDDDFZJFSA-N |
SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Isomerische SMILES |
CCC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Kanonische SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Key on ui other cas no. |
477-32-7 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
Carduben visnadin Visnadine Visnagan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of visnadin?
A1: Visnadin primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. [, ] This inhibition reduces calcium influx, leading to muscle relaxation and vasodilation. []
Q2: Does visnadin interact with other targets besides calcium channels?
A2: While its primary mechanism involves calcium channel blockade, research suggests visnadin may also interact with other pathways involved in vascular smooth muscle contraction at higher concentrations. []
Q3: What are the downstream effects of visnadin's calcium channel blocking activity?
A3: By blocking calcium channels, visnadin promotes vasodilation, increasing blood flow. This effect has been observed in various vascular beds, including coronary and peripheral vessels. [, ]
Q4: What is the molecular formula and weight of visnadin?
A4: The molecular formula of visnadin is C21H22O7, and its molecular weight is 386.4 g/mol. [, ]
Q5: What spectroscopic data are available to characterize visnadin?
A5: Visnadin has been characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide information about its structural features, functional groups, and molecular weight.
Q6: Are there any studies on the stability of visnadin under various conditions?
A6: Limited information is available on the stability of visnadin under different conditions. Further research is needed to determine its stability profile, which is crucial for developing stable formulations. []
Q7: What are the reported pharmacological effects of visnadin?
A7: Visnadin has demonstrated various pharmacological activities, including vasodilation, antispasmodic effects, anti-inflammatory properties, and potential benefits for sexual dysfunction. [, , , , ]
Q8: What preclinical studies have been conducted to investigate the efficacy of visnadin?
A8: Preclinical studies have explored the vasodilatory effects of visnadin in isolated rat vascular tissues. [, ] Additionally, animal models have been used to investigate its anti-inflammatory activity. []
Q9: Are there any clinical trials investigating the efficacy of visnadin in humans?
A9: Clinical trials investigating visnadin are limited. Some small-scale studies suggest potential benefits for female sexual dysfunction, but larger, well-designed trials are needed to confirm its efficacy and safety. [, , , ]
Q10: What is the safety profile of visnadin?
A10: While some studies suggest visnadin is generally well-tolerated, more comprehensive toxicological studies are needed to establish its safety profile, especially for long-term use. [, ]
Q11: What analytical methods are used to quantify visnadin?
A11: Various analytical techniques have been employed to quantify visnadin, including spectrophotometry, HPLC, and GC. [, , , ]
Q12: What are the potential future research directions for visnadin?
A12: Future research could focus on elucidating the detailed molecular mechanisms of action of visnadin, exploring its potential in various disease models, and conducting well-designed clinical trials to confirm its efficacy and safety in humans. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















